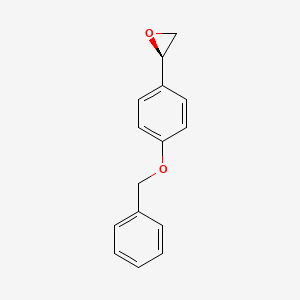
3-amino-N-methyl-2-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-methyl-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry and other fields. This compound is characterized by the presence of an amino group, a methyl group, and a benzamide structure, making it a versatile intermediate in various chemical reactions and syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-(methylamino)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high yields . Another method involves the reduction of 4-methyl-3-nitroaniline followed by selective acylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to efficient and scalable production . The use of microreactors also minimizes the formation of by-products and enhances the overall yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzamides .
Aplicaciones Científicas De Investigación
3-amino-N-methyl-2-(methylamino)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-amino-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N,3-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methyl groups.
N-methylbenzamide: A simpler compound with only one methyl group attached to the benzamide structure.
3-amino-N-methylbenzamide: Lacks the additional methyl-amino group present in 3-amino-N-methyl-2-(methylamino)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-amino-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H13N3O/c1-11-8-6(9(13)12-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13) |
Clave InChI |
WUFIZTHEOIJXRS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=C1N)C(=O)NC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8614643.png)

![4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene](/img/structure/B8614663.png)









